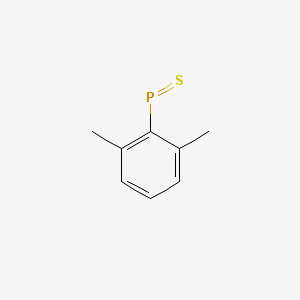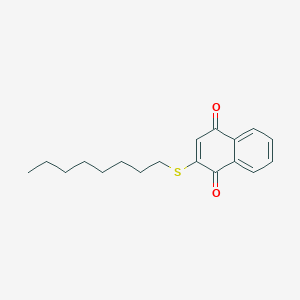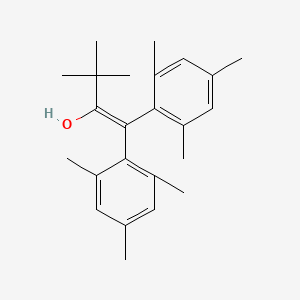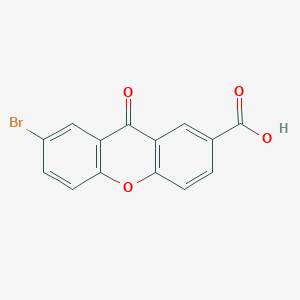![molecular formula C29H33N B14396012 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine CAS No. 89931-09-9](/img/structure/B14396012.png)
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine is a complex organic compound that belongs to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a unique structure with a hexyl chain and a phenyl group, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a hexyl-substituted benzaldehyde with an aniline derivative, followed by cyclization and hydrogenation steps to form the final acridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated acridine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, it may inhibit specific enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Phenylacridine: A similar compound with a phenyl group at the 9-position.
Acridine Orange: A derivative used as a dye and in biological staining.
Uniqueness
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl chain and phenyl group enhances its hydrophobicity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89931-09-9 |
|---|---|
Fórmula molecular |
C29H33N |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
12-hexyl-7-phenyl-6,8,9,10-tetrahydro-5H-benzo[c]acridine |
InChI |
InChI=1S/C29H33N/c1-2-3-4-12-21-30-27-18-11-10-17-25(27)28(23-14-6-5-7-15-23)26-20-19-22-13-8-9-16-24(22)29(26)30/h5-9,13-16,18H,2-4,10-12,17,19-21H2,1H3 |
Clave InChI |
GGTGWVDHIRXSAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=CCCCC2=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)






![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)

![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)


